molecular formula C6H9ClO2 B13454714 {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B13454714
M. Wt: 148.59 g/mol
InChI Key: GBXZVYFNZFISMT-UHFFFAOYSA-N
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Description

{4-Chloro-2-oxabicyclo[211]hexan-1-yl}methanol is a bicyclic compound that features a unique structure with a chlorine atom and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the use of photochemistry. One efficient approach is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This method can be further optimized by using various photochemical conditions and catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical synthesis process. This includes optimizing reaction conditions such as light intensity, reaction time, and the use of continuous flow reactors to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the molecule.

    Reduction: This can be used to modify the existing functional groups.

    Substitution: The chlorine atom can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound is explored for its potential as a bioactive molecule. Its structure may allow it to interact with biological targets, making it a candidate for drug development and other therapeutic applications .

Industry

Industrially, this compound can be used in the production of materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol apart from similar compounds is its chlorine atom, which can significantly influence its reactivity and interactions. This unique feature makes it a valuable compound for various applications, offering distinct advantages over its analogs.

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

(4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

InChI

InChI=1S/C6H9ClO2/c7-5-1-6(2-5,3-8)9-4-5/h8H,1-4H2

InChI Key

GBXZVYFNZFISMT-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CO)Cl

Origin of Product

United States

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